molecular formula C11H18N2O4 B107106 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione CAS No. 4241-40-1

5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione

Cat. No.: B107106
CAS No.: 4241-40-1
M. Wt: 242.27 g/mol
InChI Key: XYOPMDJVSWQZTM-UHFFFAOYSA-N
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Description

5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione involves multiple steps. The process typically starts with the preparation of the pyrimidinetrione core, followed by the introduction of the ethyl and hydroxy-methylbutyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions allow the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature control, play a significant role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, making the compound useful for various applications.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-: This compound shares a similar core structure but differs in its substituents.

    1,3,5-Triallyl isocyanurate: Another related compound with different functional groups.

Uniqueness

5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione stands out due to its specific substituents, which confer unique properties and applications not found in similar compounds.

Properties

IUPAC Name

5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-4-11(6(2)5-7(3)14)8(15)12-10(17)13-9(11)16/h6-7,14H,4-5H2,1-3H3,(H2,12,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOPMDJVSWQZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874257
Record name BARBITURIC ACID,5-ET,5-(3-OH-1-ME)BUTYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4241-40-1
Record name 3'-Hydroxypentobarbital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARBITURIC ACID,5-ET,5-(3-OH-1-ME)BUTYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione

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